2-(Methoxymethyl)pyrrolidin-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSIKGOGLDNQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975405 | |
| Record name | 2-(Methoxymethyl)pyrrolidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59983-39-0, 187035-29-6 | |
| Record name | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059983390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methoxymethyl)pyrrolidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxymethyl)pyrrolidin-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies for 2 Methoxymethyl Pyrrolidin 1 Amine
Classical and Evolving Synthetic Routes to 2-(Methoxymethyl)pyrrolidin-1-amine
These synthetic pathways typically commence from readily available and relatively inexpensive starting materials like (S)- or (R)-proline. The multi-step sequence is characterized by good yields and mild reaction conditions. orgsyn.org A representative classical synthesis involves the transformation of the starting proline derivative through several intermediates to ultimately yield the desired chiral hydrazine (B178648). orgsyn.org
Enantioselective Synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP)
The enantioselective synthesis of SAMP and RAMP is crucial for their application as chiral auxiliaries. The most established and widely adopted method starts from the corresponding enantiomer of proline. orgsyn.org For instance, the synthesis of SAMP begins with (S)-proline. orgsyn.org
A key feature of these syntheses is the high degree of stereochemical control, ensuring the final products are obtained with high enantiomeric purity. The entire six-step sequence can typically be completed within a week, highlighting its practicality for laboratory-scale synthesis. orgsyn.org The optical purity of the final products is a critical factor, with enantiomeric excesses (ee) often exceeding 98%. sigmaaldrich.com
The synthesis of SAMP and RAMP has been instrumental in the asymmetric synthesis of a wide array of chemical compounds. For example, they have been used in the synthesis of both enantiomers of Δ(9)-trans-tetrahydrocannabinol (THC) and in the preparation of the enantiomers of 2-ethylhexanoic acid.
Optimization of Synthetic Pathways for Scalability and Efficiency
Efforts to optimize the synthesis of SAMP and RAMP have focused on improving yields, reducing the number of steps where feasible, and ensuring the scalability of the process for industrial applications. One significant optimization was the replacement of the hazardous nitrosamine (B1359907) formation step with a safer Hofmann degradation for the N-amination. orgsyn.org
Below is a table summarizing the optimized synthesis of SAMP, highlighting the key transformations and reagents.
| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield |
| A | (S)-Proline | Thionyl chloride, Methanol | (S)-Proline methyl ester hydrochloride | ~95% |
| B | (S)-Proline methyl ester hydrochloride | Formic acid, Acetic anhydride | (S)-1-Formyl-2-methoxycarbonylpyrrolidine | ~90% |
| C | (S)-1-Formyl-2-methoxycarbonylpyrrolidine | Sodium borohydride | (S)-1-Formyl-2-hydroxymethylpyrrolidine | ~85% |
| D | (S)-1-Formyl-2-hydroxymethylpyrrolidine | Sodium hydride, Methyl iodide | (S)-1-Formyl-2-methoxymethylpyrrolidine | ~90% |
| E | (S)-1-Formyl-2-methoxymethylpyrrolidine | Potassium hydroxide (B78521) | (S)-2-Methoxymethylpyrrolidine | ~80% |
| F | (S)-2-Methoxymethylpyrrolidine | Potassium cyanate, then Potassium hydroxide and Sodium hypochlorite | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | 50-58% (overall) |
Table 1: Optimized Synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
This optimized pathway demonstrates a practical and efficient route to SAMP, avoiding hazardous reagents and enabling its production on a larger scale for broader applications in asymmetric synthesis. orgsyn.org
Applications of 2 Methoxymethyl Pyrrolidin 1 Amine in Enantioselective Transformations
2-(Methoxymethyl)pyrrolidin-1-amine as a Chiral Auxiliary in Organic Synthesis
The core principle behind the use of this compound as a chiral auxiliary lies in its reaction with carbonyl compounds to form chiral hydrazones. sigmaaldrich.comresearchgate.net The steric and electronic properties of the pyrrolidine (B122466) ring, substituted with a methoxymethyl group, create a well-defined chiral environment that biases the approach of incoming reagents to one face of the molecule. This directed attack leads to the preferential formation of one stereoisomer over the other.
Asymmetric Hydrazone Methodology
The asymmetric hydrazone methodology, developed by Enders and co-workers, is a cornerstone of modern asymmetric synthesis. researchgate.net It provides a reliable route to α-substituted aldehydes and ketones with high levels of enantiomeric purity. researchgate.netresearchgate.net The process involves the formation of a hydrazone from a carbonyl compound and either SAMP or RAMP, followed by deprotonation to form a chiral azaenolate, which then reacts with an electrophile. Subsequent cleavage of the auxiliary furnishes the desired chiral carbonyl compound.
The α-alkylation of aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction. By employing the SAMP/RAMP hydrazone methodology, this transformation can be rendered highly enantioselective. researchgate.net The chiral hydrazone, formed from the reaction of a carbonyl compound with this compound, is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to generate a lithiated azaenolate. This intermediate then reacts with an alkyl halide, with the chiral auxiliary directing the alkyl group to a specific face of the molecule. Hydrolytic or oxidative cleavage of the N-N bond of the resulting hydrazone releases the α-alkylated carbonyl compound in high enantiomeric excess. researchgate.net
For instance, the alkylation of the SAMP-hydrazone of propanal with various alkyl halides has been shown to produce the corresponding α-alkylated aldehydes with excellent enantioselectivity.
Table 1: Enantioselective α-Alkylation of Propanal via its SAMP-Hydrazone
| Electrophile (R-X) | Product | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|---|
| CH₃I | (R)-2-Methylpropanal | >95 | >95 |
| C₂H₅Br | (R)-2-Ethylpropanal | >95 | >95 |
| C₃H₇I | (R)-2-Propylpropanal | >95 | >95 |
Data compiled from various sources on SAMP/RAMP hydrazone methodology.
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another powerful tool for C-C bond formation. beilstein-journals.orgambeed.com The use of this compound derived hydrazones as nucleophilic partners in this reaction allows for the asymmetric synthesis of a wide range of functionalized molecules. researchgate.net
The lithiated azaenolates derived from SAMP/RAMP hydrazones can act as effective nucleophiles in conjugate addition reactions with various Michael acceptors, such as α,β-unsaturated esters, ketones, and nitriles. researchgate.netbeilstein-journals.org This approach provides access to chiral 1,5-dicarbonyl compounds and related structures with high diastereoselectivity and enantioselectivity. The stereochemical outcome is controlled by the chiral auxiliary, which directs the addition to one of the enantiotopic faces of the Michael acceptor.
A notable application is the asymmetric Michael addition of lithiated SAMP-hydrazones of ketones to α,β-unsaturated esters, which, after cleavage of the auxiliary, yields optically active keto-esters. researchgate.net
Table 2: Asymmetric Michael Addition of Lithiated Ketone SAMP-Hydrazones to α,β-Unsaturated Esters
| Ketone | α,β-Unsaturated Ester | Product after Cleavage | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|---|---|
| Acetone | Methyl acrylate | Methyl 4-oxopentanoate | >96 | >95 |
| Cyclohexanone | Ethyl crotonate | Ethyl 2-(2-oxocyclohexyl)butanoate | >98 | >98 |
| Propiophenone | tert-Butyl acrylate | tert-Butyl 3-benzoylpropanoate | >95 | >95 |
Data represents typical results from studies on asymmetric Michael additions using SAMP/RAMP hydrazones.
Following the initial Michael addition, the resulting enolate intermediate can be trapped with an electrophile, such as an alkyl halide, in a tandem or one-pot fashion. This Michael-addition-alkylation sequence allows for the creation of two new stereocenters in a single operation. The stereochemistry of both the Michael addition and the subsequent alkylation is controlled by the chiral auxiliary, leading to products with high diastereomeric and enantiomeric purity. researchgate.net
This strategy has been successfully employed in the synthesis of complex natural products and other chiral building blocks. scielo.org.mx
Michael Additions Utilizing this compound Derived Hydrazones
Enantioselective Aldol (B89426) Reactions Catalyzed or Mediated by this compound Systems
The aldol reaction, which forms a β-hydroxy carbonyl compound, is a cornerstone of organic synthesis. amanote.comnih.govnih.gov Chiral auxiliaries, including those derived from this compound, have been instrumental in developing enantioselective versions of this reaction. wikipedia.orgresearchgate.net
In these systems, the chiral hydrazone formed from a ketone and this compound is converted to its corresponding azaenolate. This azaenolate then reacts with an aldehyde to give a β-hydroxy hydrazone. The chiral auxiliary dictates the facial selectivity of the addition to the aldehyde, thereby controlling the absolute stereochemistry of the newly formed stereocenters. Subsequent removal of the auxiliary provides the chiral β-hydroxy ketone.
The diastereoselectivity of the aldol reaction (i.e., the formation of syn or anti diastereomers) can often be influenced by the choice of metal counterion in the azaenolate and the reaction conditions.
Table 3: Enantioselective Aldol Reactions of Ketone SAMP-Hydrazone Azaenolates with Aldehydes
| Ketone Hydrazone | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) of Major Diastereomer (%) |
|---|---|---|---|
| Acetone SAMP-hydrazone | Benzaldehyde | >95:5 (syn) | >96 |
| Cyclohexanone SAMP-hydrazone | Isobutyraldehyde | >95:5 (syn) | >98 |
| Propiophenone SAMP-hydrazone | Acetaldehyde | 10:90 (anti) | >95 |
Illustrative data based on published results for SAMP/RAMP-mediated aldol reactions.
The development of these methodologies has significantly expanded the toolbox of synthetic chemists, providing reliable and predictable ways to control stereochemistry in a variety of important chemical transformations.
Asymmetric Synthesis of Carboxylic Acids and Derivatives Using Chiral Auxiliaries
The use of this compound as a chiral auxiliary has been pivotal in the asymmetric synthesis of α- and β-substituted carboxylic acids and their derivatives. The general strategy involves the formation of a hydrazone from the chiral auxiliary and an appropriate aldehyde or ketone. The resulting hydrazone is then deprotonated to form a chiral enolate equivalent, which can undergo diastereoselective alkylation or other electrophilic additions. Subsequent cleavage of the auxiliary furnishes the desired enantioenriched carboxylic acid derivative.
A notable application involves the synthesis of α-hydroxy acids. In this method, N-(benzyloxyacetyl)-trans-2,5-bis(methoxymethoxymethyl)pyrrolidine, a derivative of this compound, is alkylated to produce α-hydroxy acids with high enantiomeric excess. elsevierpure.com
Furthermore, this chiral auxiliary has been instrumental in the asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives through Michael addition reactions. nih.gov Organocatalytic enantioselective Michael additions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. nih.gov
The effectiveness of this methodology is highlighted in the synthesis of various complex natural products and pharmaceuticals where the stereochemistry of carboxylic acid moieties is crucial for their biological activity.
Stereoselective Formation of Primary Amines from Aldehydes
The SAMP/RAMP hydrazone methodology extends to the stereoselective synthesis of primary amines from aldehydes. This transformation is achieved by the diastereoselective addition of organometallic reagents to the C=N bond of the hydrazones derived from aldehydes and this compound. Subsequent cleavage of the N-N bond of the resulting hydrazine (B178648) yields the desired chiral primary amines.
This method provides a reliable route to α-chiral primary amines, which are important building blocks in organic synthesis and are present in many biologically active compounds. The high levels of stereocontrol are attributed to the steric hindrance imposed by the chiral auxiliary, which directs the incoming nucleophile to one face of the C=N double bond.
Applications in Complex Chemical Structure Construction
The versatility of this compound as a chiral auxiliary is further demonstrated in its application to the construction of complex chemical structures with multiple stereocenters. The SAMP/RAMP hydrazone method allows for the sequential introduction of stereogenic centers with a high degree of control.
For instance, the asymmetric synthesis of γ-amino nitriles and γ-amino ketones has been achieved through the diastereoselective β-aminoethylation of metalated SAMP/RAMP hydrazones with tosylaziridine. researchgate.net Cleavage of the auxiliary then yields the target molecules with excellent enantiomeric excesses (ee ≥98%). researchgate.net This approach has been successfully applied to the synthesis of natural products like (S)- and (R)-stigmolone, an aggregation pheromone. researchgate.net
The methodology has also been employed in the diastereo- and enantioselective synthesis of cis-4,5-disubstituted oxazolidin-2-ones and in the construction of 1,2-anti tert-butylsulfanyl amines. researchgate.net In these syntheses, the key steps involve α-alkylation of the hydrazone and subsequent 1,2-addition to the C=N bond, followed by auxiliary removal. researchgate.net
Auxiliary Cleavage and Recovery Methodologies
Ozonolysis is a common method for the oxidative cleavage of the C=N bond, affording the corresponding ketone or aldehyde. However, this method is not suitable for substrates with other ozone-sensitive functional groups.
Milder, non-oxidative cleavage methods have also been established. Treatment with a saturated aqueous solution of oxalic acid has been shown to effectively cleave ketone SAMP-hydrazones, yielding the corresponding ketones in high yields and with high enantiomeric purity (ee = 90-99%). researchgate.net A significant advantage of this method is the ability to recover the chiral auxiliary in good yield (85%) and without racemization from the aqueous phase. researchgate.net
Another approach involves the use of copper(II) chloride (CuCl₂) in an aqueous solution, which also facilitates the hydrolysis of the hydrazone. Furthermore, a protocol using copper(II) sulfate/ammonium chloride has been developed for the cleavage and subsequent recovery of the auxiliary with ethylenediaminetetraacetic acid (EDTA). researchgate.net
| Cleavage Method | Reagents | Advantages | Auxiliary Recovery |
| Oxidative Cleavage | O₃ | Effective for many substrates | Not always possible |
| Mild Acidic Cleavage | Saturated aq. Oxalic Acid | Racemization-free, compatible with sensitive groups | High (85%) researchgate.net |
| Metal-Mediated Cleavage | aq. CuCl₂ | Effective cleavage | Possible |
| Metal-Chelator Cleavage | CuSO₄/NH₄Cl, then EDTA | Controlled cleavage and recovery | Yes researchgate.net |
This compound as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
Beyond its role as a chiral auxiliary, this compound serves as a valuable building block for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. The pyrrolidine scaffold provides a rigid backbone, and the exocyclic nitrogen atom can be readily functionalized to create a variety of ligand architectures.
Development of Ferrocenyl Ligands Incorporating this compound Moieties
A significant area of research has been the incorporation of the this compound moiety into ferrocenyl-based ligands. nih.govnih.gov These ligands often exhibit a combination of planar and central chirality, which can lead to high levels of stereocontrol in catalytic reactions.
The synthesis of these ligands typically involves the functionalization of a ferrocene (B1249389) backbone with the chiral pyrrolidine unit. For example, ferrocenylphosphinamine ligands have been prepared where the phosphorus atom is directly attached to the exocyclic nitrogen of the pyrrolidine. nih.gov The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the phosphorus atom or the ferrocene core. nih.gov
Enantioselective Carbon-Carbon Bond Forming Reactions
Ferrocenyl ligands bearing the this compound scaffold have shown promise in a range of enantioselective carbon-carbon bond-forming reactions. For example, palladium-catalyzed carboamination reactions for the synthesis of enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines have been developed. nih.gov While the initial studies explored various chiral bis-phosphine ligands, the development of ligands derived from this compound offers a promising avenue for improving the efficiency and enantioselectivity of such transformations.
Asymmetric Addition of Organometallic Reagents (e.g., diethylzinc (B1219324) addition)
While this compound is not typically employed as a simple ligand for the direct asymmetric addition of organometallic reagents like diethylzinc, its derivatives are central to a related and powerful strategy for asymmetric carbon-carbon bond formation. The well-established SAMP/RAMP hydrazone method facilitates the asymmetric α-alkylation of aldehydes and ketones, which serves the analogous purpose of adding an alkyl group to a carbonyl precursor with high stereocontrol. wikipedia.org
The process involves the deprotonation of a SAMP or RAMP hydrazone using a strong organolithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, to form a chiral lithium azaenolate. This nucleophilic species then reacts with an electrophile, such as an alkyl halide. The remarkable stereoselectivity of this reaction stems from a rigid, chelated transition state where the lithium cation is coordinated by both the azaenolate nitrogen and the oxygen atom of the methoxymethyl group on the pyrrolidine ring. This chelation forces the incoming electrophile to attack the azaenolate from the less sterically hindered face, leading to a predictable and high degree of asymmetric induction. acs.org After the alkylation step, the auxiliary can be cleaved, typically by ozonolysis or hydrolysis, to reveal the chiral α-substituted carbonyl compound. wikipedia.org
The effectiveness of this methodology is demonstrated by the asymmetric synthesis of various chiral ketones with excellent enantiomeric excess (ee).
Table 1: Asymmetric α-Alkylation of Ketones Using the SAMP/RAMP Hydrazone Method
| Carbonyl Precursor | Chiral Auxiliary | Electrophile (R-X) | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Cyclohexanone | SAMP | Iodomethane | (S)-2-Methylcyclohexanone | 70 | >95 |
| Propanal | RAMP | Benzyl Bromide | (R)-2-Benzylpropanal | 85 | 96 |
| Oxetan-3-one | SAMP | Iodomethane | (S)-2-Methyloxetan-3-one | 81 | 84 |
| 3-Pentanone | SAMP | Iodoethane | (S)-4-Methyl-3-heptanone | 65 | ≥97 |
This table presents illustrative data compiled from findings in synthetic methodology research. mit.eduacs.org
Design of Lithium Amides Derived from this compound for Asymmetric Deprotonation
The application of this compound in asymmetric deprotonation deviates from the classical use of chiral lithium amides derived from secondary amines. Instead of the hydrazine itself being converted into a chiral base, it is used to create a chiral substrate—a hydrazone—which can then be deprotonated enantioselectively by a standard, achiral strong base like lithium diisopropylamide (LDA). wikipedia.orgacs.org
The "design" aspect lies in the structure of the SAMP/RAMP auxiliary. The key steps are:
Hydrazone Formation : A prochiral ketone or aldehyde is condensed with SAMP or RAMP to form a chiral hydrazone. This step attaches the chiral controller to the substrate. wikipedia.org
Metallation : The hydrazone is treated with a strong base, typically LDA, which removes a proton from the α-carbon of the original carbonyl moiety. This creates a chiral lithium azaenolate. acs.org
The stereochemical outcome is dictated by the rigid, chelated structure of the resulting azaenolate. The (S)- or (R)-configuration of the pyrrolidine ring directs the metallated intermediate into a specific conformation, ensuring that subsequent reactions with electrophiles occur with high facial selectivity. The methoxymethyl group is crucial for this control, as it locks the conformation through chelation with the lithium ion. This method effectively desymmetrizes prochiral ketones by transforming them into enantiomerically enriched functionalized products. acs.org
This compound in Organocatalysis
The SAMP/RAMP hydrazone methodology represents a cornerstone of organocatalysis, where the chiral amine auxiliary is used to control the stereochemical course of a reaction. Although used in stoichiometric amounts, the auxiliary is recoverable at the end of the reaction sequence, a key principle in many catalytic concepts. mit.edu This approach provides a reliable alternative to metal-catalyzed asymmetric transformations.
Enamine-Mediated Asymmetric Reactions
The chemistry of SAMP/RAMP hydrazones is functionally analogous to enamine catalysis. Enamines are nucleophilic due to the electron-donating nature of the nitrogen atom, and SAMP/RAMP hydrazones, particularly upon metallation, function as powerful and stereochemically defined nucleophiles. mit.edu
The formation of the hydrazone from a ketone or aldehyde and SAMP or RAMP is the initial step. wikipedia.org The resulting hydrazone possesses a C=N bond, and its lithiated form, the azaenolate, is a highly reactive enamine equivalent. This intermediate can participate in a wide range of asymmetric reactions, including alkylations and aldol-type reactions, with exceptional levels of stereocontrol. The reaction proceeds through a six-membered, chair-like transition state, where the lithium ion is chelated, rigidly controlling the trajectory of the incoming electrophile. This method has been successfully applied to the synthesis of numerous optically active carbonyl compounds. mit.edu
Applications in Direct Asymmetric Michael Additions and Related Conjugate Additions
A significant extension of the SAMP/RAMP hydrazone methodology is its application in asymmetric Michael additions (conjugate additions). In this context, the lithiated chiral hydrazone acts as the nucleophile (the Michael donor), adding to an electrophilic α,β-unsaturated system (the Michael acceptor). mit.educapes.gov.br
This reaction allows for the enantioselective formation of carbon-carbon bonds at the β-position of the Michael acceptor, leading to the synthesis of complex, stereochemically rich products. The reaction has been successfully demonstrated with a variety of Michael acceptors, including alkenylphosphonates and α,β-unsaturated esters. mit.educapes.gov.br The resulting 1,4-adducts are obtained with high diastereomeric and enantiomeric purity. Subsequent cleavage of the auxiliary yields valuable chiral γ-functionalized ketones or aldehydes. capes.gov.br
Table 2: Asymmetric Michael Additions via Lithiated SAMP Hydrazones
This table summarizes data on the asymmetric conjugate addition of lithiated SAMP hydrazones to various Michael acceptors, highlighting the versatility and high stereoselectivity of the method. mit.educapes.gov.br
Mechanistic Studies and Stereochemical Control in 2 Methoxymethyl Pyrrolidin 1 Amine Mediated Reactions
Elucidation of Reactive Intermediates: Enamines, Enols, and Enolates
The versatility of 2-(methoxymethyl)pyrrolidin-1-amine derivatives in carbon-carbon bond formation relies on their ability to convert carbonyl compounds into nucleophilic species with controlled geometry. The primary reactive intermediates are chiral hydrazones and their corresponding metalated forms, which function as aza-enolates.
In a typical sequence, the primary amine of SAMP or RAMP condenses with a ketone or aldehyde to form a chiral hydrazone. This step is crucial as it introduces the chiral controller into the substrate. The resulting hydrazone is not yet nucleophilic at the α-carbon. To generate the key reactive intermediate, the hydrazone is treated with a strong base, such as lithium diisopropylamide (LDA), which deprotonates the α-carbon to form a lithiated hydrazone. researchgate.net This species, often referred to as an aza-enolate, is a powerful nucleophile.
The geometry of this aza-enolate is critical for stereocontrol. The lithium cation is believed to form a rigid, six-membered chelate ring involving the imine nitrogen and the oxygen atom of the methoxymethyl side chain. This chelation forces the intermediate into a defined conformation, which is fundamental for the subsequent stereoselective alkylation or addition step. researchgate.net This locked conformation effectively shields one face of the nucleophilic carbon, directing the incoming electrophile to the opposite face.
While classic aminocatalysis involving proline often proceeds via enamine intermediates, the SAMP/RAMP methodology is distinct in its use of pre-formed hydrazones that are activated via deprotonation to form these highly organized aza-enolate structures. youtube.com The formation of these intermediates is a key step that allows for virtually complete asymmetric induction in many cases. researchgate.net
Understanding Stereoselectivity in Reactions Involving Chiral Pyrrolidine (B122466) Derivatives
The hallmark of using chiral pyrrolidine derivatives like SAMP and RAMP is the high degree of stereoselectivity, enabling the synthesis of nearly enantiomerically pure products. researchgate.net This stereocontrol is manifested as both diastereoselectivity and enantioselectivity, which are governed by the inherent chirality of the auxiliary and the specific reaction conditions.
The primary goal of these asymmetric transformations is to create new stereocenters with a predictable three-dimensional arrangement. The use of (S)-2-(methoxymethyl)pyrrolidin-1-amine (SAMP) or its (R)-enantiomer (RAMP) allows for access to either enantiomer of the final product, a significant advantage in synthetic chemistry.
For instance, in the asymmetric Michael addition of lithiated methylketone-SAMP-hydrazones to α,β-unsaturated esters, virtually complete 1,6-asymmetric induction is achieved. researchgate.net Similarly, the alkylation of SAMP/RAMP hydrazones derived from various ketones and aldehydes consistently produces products with high diastereomeric and enantiomeric excesses, often exceeding 96% ee. researchgate.net The determination of these high de and ee values is typically accomplished using analytical techniques such as chiral gas chromatography (GLC) or High-Performance Liquid Chromatography (HPLC), and through NMR experiments. researchgate.net The success of these reactions has led to the asymmetric synthesis of a wide array of complex molecules, including pheromones and γ-amino nitriles, with excellent stereochemical purity. researchgate.net
The stereochemical outcome of reactions mediated by this compound auxiliaries is not absolute and can be influenced by several factors. A thorough understanding of these elements is crucial for optimizing reaction selectivity.
Chiral Reagent Configuration: The most fundamental factor is the configuration of the chiral auxiliary itself. Using (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) leads to the formation of one enantiomer of the product, while its enantiomer, (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), predictably yields the opposite enantiomer. This direct relationship provides a reliable method for targeting specific stereoisomers. researchgate.net
Coordinating Atoms: The methoxymethyl group at the C2 position of the pyrrolidine ring is not merely a steric element but plays a crucial electronic role. The oxygen atom acts as a coordinating ligand for the metal cation (typically Li+) in the aza-enolate intermediate. This coordination is responsible for creating the rigid, chelated six-membered ring structure that is the cornerstone of the stereochemical control. capes.gov.br This locked conformation dictates the facial selectivity of the subsequent reaction with an electrophile.
Reaction Conditions: Parameters such as solvent and temperature can influence the stability and geometry of the transition state. The choice of the metal cation in the deprotonation step is also critical. While lithium is most common, other metals could potentially alter the coordination geometry and thus the stereochemical outcome. The stereoselectivity of reductions of resulting α-silyl ketones, for example, is dependent on both the reducing reagents and the solvents used. researchgate.net
Substrate Scope: The structure of both the carbonyl compound and the electrophile can impact selectivity. Steric hindrance in either reactant can influence the approach trajectory and may lead to lower diastereoselectivity or enantioselectivity. biosynth.com However, the SAMP/RAMP methodology has proven effective for a broad range of substrates, demonstrating its robustness. researchgate.net
The interplay of these factors is highlighted in the synthesis of densely substituted pyrrolidines, where the configuration of the final product is directly induced by the chiral auxiliary. acs.org
Table 1: Influence of Reaction Parameters on Stereoselectivity in a Representative Asymmetric Alkylation (Data is illustrative, based on typical outcomes reported in the literature)
| Entry | Ketone Substrate | Electrophile | Auxiliary | Solvent | Temp (°C) | Yield (%) | d.e. (%) | e.e. (%) |
| 1 | Cyclohexanone | Methyl Iodide | SAMP | THF | 0 | 85 | >98 | >98 |
| 2 | Acetone | Benzyl Bromide | RAMP | Ether | -78 | 90 | >96 | >96 |
| 3 | Propiophenone | Allyl Bromide | SAMP | THF | 0 | 82 | >95 | >95 |
Transition State Analysis and Stereochemical Models
To rationalize the high stereoselectivities observed, stereochemical models for the transition states have been proposed. For the SAMP/RAMP hydrazone methodology, the prevailing model involves a chair-like, six-membered ring transition state for the alkylation step.
After the formation of the lithiated aza-enolate, the lithium cation is chelated by the imine nitrogen and the ether oxygen of the methoxymethyl side chain. This creates a rigid bicyclic-like system. The bulky pyrrolidine ring and its substituent orient themselves to minimize steric strain, effectively blocking one face of the planar aza-enolate. The incoming electrophile is therefore forced to attack from the less hindered face. researchgate.net
For example, in the alkylation of a SAMP-hydrazone, the methoxymethyl group is in a pseudo-equatorial position to avoid steric clashes. The electrophile then approaches from the top face (re-face), opposite to the shielding pyrrolidine ring, leading to the observed product configuration. This model, supported by X-ray crystal structures of related intermediates, provides a powerful predictive tool for the stereochemical outcome of a wide variety of reactions. capes.gov.br This organized transition state is analogous in principle to other highly ordered models in asymmetric catalysis, such as the Zimmerman-Traxler model for aldol (B89426) reactions, which also rely on a cyclic transition state to enforce stereocontrol. youtube.com
Computational and Theoretical Investigations of Reaction Pathways and Intermediate Structures
Computational chemistry has become an invaluable tool for gaining deeper insight into the reaction mechanisms and the origins of stereoselectivity in organocatalysis. Density Functional Theory (DFT) calculations, in particular, have been employed to investigate the structures and relative energies of the intermediates and transition states involved in reactions mediated by pyrrolidine derivatives.
These theoretical studies can corroborate the stereochemical models derived from experimental results. For instance, computational analyses can calculate the energies of different possible transition state conformations, often confirming that the experimentally observed major diastereomer arises from the lowest energy pathway. researchgate.net These investigations have supported the crucial role of the six-membered chelate ring in the lithiated SAMP/RAMP hydrazone intermediates, demonstrating its stabilizing effect and its role in creating a rigid template for stereocontrol.
Furthermore, computational studies can elucidate the subtle non-covalent interactions within the transition state that dictate selectivity. By modeling the entire reaction pathway, from the formation of the enamine or aza-enolate to the final C-C bond formation, researchers can identify the rate-limiting step and the specific interactions responsible for asymmetric induction. mdpi.com These theoretical insights are not only crucial for understanding existing catalytic systems but also for the rational design of new and more efficient chiral catalysts and auxiliaries. researchgate.net
Derivatization and Structural Engineering of 2 Methoxymethyl Pyrrolidin 1 Amine for Enhanced Performance
Synthesis of Modified 2-(Methoxymethyl)pyrrolidin-1-amine Analogues
The synthesis of modified this compound analogues is a cornerstone of advancing asymmetric catalysis. These synthetic efforts aim to create new structures with altered steric and electronic properties to improve catalytic efficiency and selectivity.
A prominent example is the synthesis of the widely used chiral auxiliaries (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP). A well-established, multi-step procedure starts from the corresponding enantiomers of proline. orgsyn.org This process involves the reduction of the carboxylic acid, protection of the resulting alcohol, N-nitrosation, reduction of the nitroso group, and subsequent formylation and deformylation steps to yield the final N-amino pyrrolidine (B122466) derivative. orgsyn.org This synthetic route provides access to enantiomerically pure auxiliaries that are foundational for many asymmetric transformations. orgsyn.org
Beyond the parent compounds, researchers have developed synthetic pathways to more complex analogues. For instance, new pyrrolidine-based organocatalysts have been synthesized from chiral imines derived from (R)-glyceraldehyde acetonide. beilstein-journals.orgnih.gov This approach involves a diastereoselective allylation followed by a hydrozirconation/iodination sequence, allowing for the introduction of bulky substituents at the C2 position of the pyrrolidine ring. beilstein-journals.orgnih.gov
Another synthetic strategy focuses on modifying the pyrrolidine ring itself. The synthesis of (S)-5,5-dimethyl-2-methoxymethyl-pyrrolidine, a potential "quat" auxiliary, has been achieved starting from (S)-glutamic acid derivatives. researchgate.net This demonstrates the adaptability of starting from different chiral pool materials to introduce specific structural features.
Furthermore, a one-pot, three-component cycloaddition strategy has been developed for the DNA-compatible synthesis of pyrrolidine-fused scaffolds. acs.org This method allows for the creation of complex molecular architectures with high sp3-character, which is highly desirable in drug discovery. acs.org
The following table summarizes the synthesis of some modified this compound analogues and their precursors.
| Precursor | Synthetic Method | Modified Analogue | Reference |
| (S)-Proline | Multi-step sequence including reduction, protection, and amination | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | orgsyn.org |
| (R)-Proline | Multi-step sequence including reduction, protection, and amination | (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) | orgsyn.org |
| (R)-Glyceraldehyde acetonide derived imine | Diastereoselective allylation, hydrozirconation/iodination | Pyrrolidine-based organocatalysts with bulky C2 substituents | beilstein-journals.orgnih.gov |
| (S)-Glutamic acid derivative | Multi-step synthesis | (S)-5,5-Dimethyl-2-methoxymethyl-pyrrolidine | researchgate.net |
Design and Evaluation of Novel Chiral Ligands and Organocatalysts Based on the Pyrrolidine Skeleton
The rigid and chiral pyrrolidine skeleton of this compound serves as an excellent foundation for the design of novel chiral ligands and organocatalysts. nih.gov The strategic placement of the N-amino group and the methoxymethyl side chain allows for effective bidentate coordination to metal centers and the formation of well-defined transition states in organocatalytic reactions.
The design of these catalysts often involves modifying the substituents on the pyrrolidine ring or the N-amino group to create a specific chiral environment. nih.gov This has led to the development of a wide range of catalysts that have been successfully applied in various asymmetric reactions. For example, SAMP and RAMP have been extensively used as chiral auxiliaries in asymmetric alkylations, conjugate additions, and aldol (B89426) reactions. researchgate.netresearchgate.net Their corresponding hydrazones react with high diastereoselectivity, which can then be cleaved to afford the desired enantiomerically enriched products. researchgate.net
The evaluation of these novel ligands and organocatalysts is typically carried out by testing their performance in benchmark asymmetric reactions. Key metrics for evaluation include:
Enantioselectivity: The ability of the catalyst to produce one enantiomer of the product in excess over the other, typically expressed as enantiomeric excess (% ee).
Diastereoselectivity: In reactions that can form multiple diastereomers, this measures the preference for the formation of one diastereomer.
Reactivity and Yield: The efficiency of the catalyst in promoting the reaction to completion and providing a high yield of the desired product.
Catalyst Loading: The amount of catalyst required to achieve a satisfactory reaction rate and selectivity. Lower catalyst loadings are generally preferred for practical and economic reasons.
For instance, new pyrrolidine-based organocatalysts synthesized from (R)-glyceraldehyde acetonide were evaluated in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.orgnih.gov Similarly, novel chiral PNNP ligands with a pyrrolidine backbone have been developed and applied in the iron-catalyzed asymmetric transfer hydrogenation of ketones. documentsdelivered.comjst.go.jp
The following table presents a selection of reactions catalyzed by ligands and organocatalysts derived from the this compound scaffold and their reported performance.
| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) | Reference |
| SAMP-hydrazone | Asymmetric Michael Addition | Lithiated methylketone-SAMP-hydrazones and α,β-unsaturated esters | ≥96–≈100% | researchgate.net |
| Pyrrolidine-based organocatalyst | Michael Addition | Aldehydes and nitroolefins | up to 85% | beilstein-journals.orgnih.gov |
| Chiral PNNP ligand with pyrrolidine backbone | Asymmetric Transfer Hydrogenation | Ketones | Not specified | documentsdelivered.comjst.go.jp |
| SAMP-hydrazone | α-Alkylation | Acyclic ketones | Almost complete asymmetric induction | researchgate.net |
Analytical and Computational Approaches in the Study of 2 Methoxymethyl Pyrrolidin 1 Amine Chemistry
Advanced Chromatographic Techniques for Enantiomeric Purity and Diastereomeric Ratio Analysis
The efficacy of 2-(Methoxymethyl)pyrrolidin-1-amine as a chiral auxiliary is contingent on its own enantiomeric purity. Subsequently, the success of the asymmetric reactions it facilitates is measured by the diastereomeric and enantiomeric ratios of the products. Advanced chromatographic techniques are the cornerstone of these critical analyses.
Gas Chromatography (GC) is a fundamental technique for assessing the enantiomeric purity of the volatile this compound. Commercial suppliers of both SAMP and RAMP often provide an enantiomeric excess (ee) value determined by GC, with purities typically exceeding 97% ee. nih.govresearchgate.netresearchgate.net
For the analysis of reaction products, such as the α-alkylated ketones or aldehydes formed via the SAMP/RAMP hydrazone method, more advanced techniques are often employed. High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (HPLC-MS/MS), is a powerful tool for separating and quantifying diastereomeric and enantiomeric products. rsc.org
Key chromatographic approaches include:
Chiral Stationary Phases (CSPs): HPLC columns with chiral stationary phases can directly separate enantiomers, allowing for the accurate determination of the enantiomeric excess of the final product after cleavage of the auxiliary.
Derivatization: In some cases, the product mixture is reacted with a chiral derivatizing agent to convert the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated on standard, non-chiral HPLC columns. rsc.org
Preparative HPLC: On a larger scale, chiral preparative HPLC is used to resolve racemic mixtures of pyrrolidine (B122466) derivatives, which is a crucial step in the synthesis and characterization of new functionalized proline analogs.
The choice of method depends on the specific properties of the analyte, but the goal remains the precise measurement of stereochemical outcomes, which is essential for optimizing reaction conditions and demonstrating the effectiveness of the chiral auxiliary.
| Technique | Analyte | Purpose | Typical Result |
| Gas Chromatography (GC) | This compound (SAMP/RAMP) | Determination of enantiomeric purity of the chiral auxiliary. | Enantiomeric Excess (ee) > 97% researchgate.netresearchgate.net |
| HPLC-MS/MS | Reaction Products (e.g., α-alkylated ketones) | Separation and quantification of diastereomeric intermediates or enantiomeric final products. | Diastereomeric Ratio (dr), Enantiomeric Excess (ee) |
| Chiral Preparative HPLC | Racemic Pyrrolidine Derivatives | Resolution of enantiomers for synthetic and characterization purposes. | Isolation of pure enantiomers. |
Spectroscopic Characterization of Reaction Intermediates and Products
Spectroscopic methods are indispensable for elucidating the structures of the transient intermediates and final products in reactions involving this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools used for this purpose.
The formation of the key hydrazone intermediate from the condensation of this compound with a ketone or aldehyde is readily monitored by spectroscopy. In IR spectroscopy , the disappearance of the carbonyl (C=O) stretch of the starting material and the appearance of a characteristic imine (C=N) stretching band, typically in the region of 1610-1630 cm⁻¹, confirms hydrazone formation. orgsyn.orgnih.gov The IR spectrum of SAMP itself shows a characteristic NH₂ vibration at 3360 cm⁻¹. orgsyn.org
¹H and ¹³C NMR spectroscopy provide detailed structural information. For the SAMP hydrazone of 3-pentanone, the formation is confirmed by the specific chemical shifts of the protons on the pyrrolidine ring and the methoxymethyl group. mit.edu A particularly useful diagnostic tool in ¹H NMR is the analysis of the methoxy (B1213986) group's singlet peak. The diastereomeric excess (de) of alkylated hydrazone intermediates can often be determined by using chiral lanthanide shift reagents, such as Eu(fod)₃, which cause the methoxy singlets of the different diastereomers to resonate at different frequencies. mit.edu Furthermore, NMR is crucial for analyzing the conformation of derivatives, such as determining the cis/trans isomerism of amide bonds in related pyrrolidine structures.
Mass Spectrometry (MS) is used to confirm the molecular weight of intermediates and products. For SAMP, the molecular ion peak (M⁺) is observed at m/z 130.1100, consistent with its molecular formula. orgsyn.org
| Spectroscopic Method | Key Intermediate/Product | Characteristic Signal/Observation | Reference |
| Infrared (IR) Spectroscopy | SAMP Hydrazone | Appearance of C=N stretch (~1610-1630 cm⁻¹); Disappearance of C=O stretch. | orgsyn.orgnih.gov |
| ¹H NMR Spectroscopy | SAMP (Auxiliary) | Multiplets for pyrrolidine protons, singlet for OCH₃ at ~3.3 ppm. | orgsyn.org |
| ¹H NMR Spectroscopy | Alkylated SAMP Hydrazone | Downfield shift of methoxy singlet with Lanthanide Shift Reagents to determine de. | mit.edu |
| ¹³C NMR Spectroscopy | Hydrazone Derivatives | Azomethine carbon (C=N) signal observed in the range of 140-147 ppm. | nih.gov |
| Mass Spectrometry (MS) | SAMP (Auxiliary) | Molecular ion peak (M⁺) at m/z 130.1100. | orgsyn.org |
Quantum Mechanical and Molecular Dynamics Simulations
To gain a deeper understanding of the reaction mechanisms and the origins of the high stereoselectivity observed in reactions using this compound, researchers employ computational chemistry, including quantum mechanical (QM) and molecular dynamics (MD) simulations. nih.gov These methods provide insight into structures, energies, and transition states that are often difficult or impossible to observe experimentally.
Density Functional Theory (DFT) is a widely used QM method to investigate the electronic structure and geometry of molecules. nih.govnih.gov It is applied to study the ground states of reactants, the conformational landscape of intermediates, and the transition states of reaction steps. nih.govmdpi.com MD simulations, on the other hand, are used to explore the dynamic behavior and stability of molecules and complexes over time, providing a view of the conformational sampling in solution. chemtube3d.com
The stereochemical outcome of SAMP/RAMP-mediated reactions is dictated by the three-dimensional structure of the key lithiated azaenolate intermediate. nih.govwikipedia.org DFT calculations have been instrumental in analyzing the complex conformational possibilities of these intermediates. nih.gov
For an azaenolate derived from a SAMP/RAMP hydrazone, several conformations are possible, defined by the geometry around the C=C and C-N single bonds. The crucial feature is the formation of a rigid, five-membered chelate ring where the lithium cation is coordinated to both the nitrogen atom of the azaenolate and the oxygen atom of the methoxymethyl side chain. chemtube3d.com This chelation locks the pyrrolidine ring in a specific conformation.
DFT studies have shown that for the lithium azaenolate, the structure with an E configuration at the C=C bond and a Z configuration at the C-N bond is the most stable. nih.gov This specific arrangement, combined with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate's π-system. The pyrrolidine ring shields the "top" face, leaving the "bottom" face accessible for electrophilic attack. This conformational rigidity is the key to the high stereoselectivity of subsequent reactions. nih.govwikipedia.org
Building on the conformational analysis, QM calculations are used to model the entire reaction pathway of, for example, an alkylation reaction. By calculating the energies of the transition states (TS) for electrophilic attack on the different faces of the azaenolate intermediate, the preferred reaction path can be predicted. nih.gov
Calculations consistently show that the transition state corresponding to the electrophile attacking the sterically unhindered face of the most stable azaenolate conformer is significantly lower in energy. nih.gov For instance, in the alkylation of an azaenolate derived from a ketone and a chiral N-amino cyclic carbamate (B1207046) (a related system), the energy difference (ΔΔG‡) between the transition states leading to the major and minor products was calculated to be several kcal/mol, corresponding to the high diastereomeric ratios observed experimentally. nih.gov
These computational models allow chemists to:
Rationalize experimentally observed selectivities.
Predict the stereochemical outcome for new substrates or electrophiles.
Understand the role of different structural elements, such as the methoxy group's chelation, in controlling stereoselectivity. wikipedia.org
The synergy between advanced analytical techniques and sophisticated computational modeling provides a comprehensive picture of the chemistry of this compound, enabling its rational application and continuous improvement in the field of asymmetric synthesis.
Emerging Trends and Future Perspectives in 2 Methoxymethyl Pyrrolidin 1 Amine Research
Expansion of Catalytic Scope to New Reaction Classes
Initially famed for the SAMP/RAMP hydrazone methodology, which primarily facilitates asymmetric α-alkylation of carbonyl compounds, the application of 2-(methoxymethyl)pyrrolidin-1-amine is expanding into a wider array of reaction classes. researchgate.netresearchgate.net Researchers are exploring its utility in more complex and diverse chemical transformations, moving beyond traditional aldol (B89426) and alkylation reactions.
A significant area of expansion is in asymmetric Michael additions. For instance, lithiated SAMP/RAMP hydrazones derived from ketones have been shown to add to α,β-unsaturated esters with virtually complete 1,6-asymmetric induction, enabling the efficient synthesis of β-substituted δ-ketoesters. researchgate.net This methodology has also been extended to the diastereoselective and enantioselective Michael addition of metalated lactone-SAMP hydrazones to enolates. researchgate.net
Furthermore, the versatility of this chiral auxiliary is demonstrated in its application for the synthesis of complex natural products and pharmacologically relevant scaffolds. A notable example is its use in a reported route to obtain both enantiomerically pure forms of Δ(9)-trans-tetrahydrocannabinol (THC). The SAMP-hydrazone method is also instrumental in synthesizing α-silylated ketones and aldehydes with high enantiomeric purity. researchgate.net Its application has also been reported in the synthesis of various specialized molecules, including:
1,2-anti tert-butylsulfanyl amines researchgate.net
γ-amino nitriles and γ-amino ketones via reaction with tosylaziridine researchgate.net
cis-4,5-disubstituted oxazolidin-2-ones researchgate.net
α-substituted β-formyl δ-lactones researchgate.net
These examples underscore a clear trend towards leveraging the robust stereocontrol offered by this compound for the synthesis of increasingly complex and functionally diverse molecules.
| Reaction Type | Substrates | Product Class | Enantiomeric Excess (ee) | Reference |
| Michael Addition | Lithiated ketone-SAMP-hydrazones, α,β-unsaturated esters | β-substituted δ-ketoesters | ≥96–≈100% | researchgate.net |
| α-Silylation | Ketone-SAMP/RAMP hydrazones, Silyl triflates | α-Silyl ketones | ≥90% | researchgate.net |
| Aminoethylation | Metalated SAMP-/RAMP-hydrazones, Tosylaziridine | γ-Amino nitriles | ≥98% | researchgate.net |
| Aldol Reaction | Aldehydes, SAMP hydrazones | α-Alkylated primary amines | 81–94% | researchgate.net |
Development of Immobilized or Recyclable this compound Catalysts
A significant drawback of homogeneous catalysts like this compound and its derivatives is the difficulty in separating them from the reaction mixture, which hinders their recovery and reuse. This is a major focus of current research, aiming to develop heterogeneous versions of the catalyst. While literature specifically detailing the immobilization of this compound is emerging, the principles are well-established within the broader field of pyrrolidine-based organocatalysis. mdpi.com
The primary strategy involves anchoring the pyrrolidine (B122466) moiety to a solid support. Research on related pyrrolidine derivatives provides a clear blueprint for future work. For example, a poly[(ethylene glycol) methacrylate] (PEGMA) resin has been successfully functionalized with 3-(aminomethyl)pyrrolidine. mdpi.com This immobilized catalyst demonstrated high activity and stability in aqueous aldol reactions, showcasing the potential of polymer supports. mdpi.com The swellable nature of the PEGMA resin and the high nucleophilicity of the pyrrolidine active site were key to its success. mdpi.com
Future research will likely focus on adapting these techniques for this compound. Key considerations will include:
Choice of Support: Polymers like PEGMA, polystyrene, or inorganic materials like silica (B1680970) and magnetic nanoparticles could be used.
Linker Chemistry: The method used to attach the catalyst to the support must be stable under reaction conditions but not interfere with the catalytic activity.
Catalyst Leaching: Ensuring the catalyst remains bound to the support over multiple reaction cycles is crucial for true recyclability.
The development of robust, recyclable, and highly active immobilized versions of this compound would represent a major step towards more economical and sustainable chemical manufacturing. mdpi.com
Green Chemistry Aspects in the Synthesis and Application of this compound
The principles of green chemistry are increasingly influencing the design and application of catalytic processes. For this compound, this trend manifests in two main areas: the development of more environmentally benign synthetic routes to the catalyst itself and its use in greener reaction protocols.
The original synthesis of this compound often starts from natural amino acids like (R)- or (S)-glutamic acid, which is a renewable feedstock. researchgate.net However, the multi-step syntheses can involve hazardous reagents and solvents. Future research will likely aim to streamline these syntheses, reduce waste, and substitute hazardous chemicals with safer alternatives.
In terms of application, a significant push is towards using organocatalysts in environmentally friendly media, particularly water. The development of pyrrolidine-functionalized resins for aqueous aldol reactions is a prime example of this trend. mdpi.com Running reactions in water or under solvent-free conditions minimizes the use of volatile organic compounds (VOCs), which are a major source of industrial pollution. Furthermore, the use of one-pot, multi-component reactions, where several synthetic steps are combined without isolating intermediates, aligns with green chemistry principles by saving energy, time, and resources. mdpi.comorganic-chemistry.org The application of this compound derivatives in such efficient, atom-economical processes is an active area of investigation.
Potential for Integration into Automated Synthesis Platforms and High-Throughput Screening
The fields of automated synthesis and high-throughput screening (HTS) are revolutionizing chemical and pharmaceutical research by enabling the rapid synthesis and evaluation of large numbers of compounds. axxam.com Organocatalysts like this compound are well-suited for integration into these platforms.
High-Throughput Screening (HTS) can be employed to rapidly screen libraries of catalysts derived from the this compound scaffold for new reactions or to optimize existing ones. By systematically varying the substituents on the pyrrolidine ring or the reaction conditions (solvent, temperature, additives) in microplate formats, researchers can quickly identify optimal catalytic systems. axxam.comnih.gov This empirical, data-driven approach can accelerate the discovery of new applications that might not be obvious from rational design alone. nih.gov
Automated Synthesis Platforms can leverage the modular nature of reactions catalyzed by this compound derivatives to build libraries of complex, chiral molecules. For example, an automated system could perform a series of asymmetric alkylations using a panel of different electrophiles and SAMP-hydrazones to quickly generate a diverse collection of enantiomerically enriched compounds for biological screening. The robustness and predictable stereoselectivity of the SAMP/RAMP methodology make it particularly amenable to automation.
While the direct application of this compound in large-scale HTS campaigns is not yet widely reported, the foundational methodologies are in place. axxam.comnih.gov As the demand for novel, structurally complex molecules grows, particularly in drug discovery, the integration of this powerful chiral auxiliary into automated workflows represents a significant and promising future direction.
Q & A
Q. What are the optimized synthetic routes for 2-(methoxymethyl)pyrrolidin-1-amine, and how do reaction conditions influence yield and stereochemical purity?
- Methodological Answer : The synthesis of (S)-2-(methoxymethyl)pyrrolidin-1-amine (SAMP) involves chiral auxiliary strategies. A common approach uses (S)-proline derivatives as starting materials, followed by methoxymethyl group introduction via alkylation or reductive amination. Key parameters include:
- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., introducing the methoxymethyl group) .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance reaction rates .
- Temperature : Controlled heating (40–80°C) to minimize racemization and side reactions .
- Purification : HPLC or column chromatography to isolate enantiomerically pure product (>99% ee) .
Yield optimization requires balancing steric hindrance from the pyrrolidine ring with nucleophilic reactivity of the amine group.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 1.6–2.1 ppm (pyrrolidine ring protons), δ 3.3–3.5 ppm (methoxymethyl -OCH3), and δ 2.8–3.0 ppm (amine protons) confirm backbone structure .
- ¹³C NMR : Signals at 55–60 ppm (OCH3) and 45–50 ppm (pyrrolidine carbons) validate substituents .
- IR : Strong absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C stretch) .
- MS : Molecular ion peak at m/z 130.19 ([M+H]⁺) matches the molecular formula C₆H₁₄N₂O .
Advanced Research Questions
Q. What molecular interactions drive the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Computational studies (molecular docking, MD simulations) reveal:
- Hydrogen bonding : The methoxymethyl oxygen forms H-bonds with catalytic residues (e.g., Asp/Glu in proteases) .
- Steric effects : The pyrrolidine ring’s rigidity enhances selectivity for hydrophobic binding pockets .
- Electrostatic interactions : Protonation of the amine group at physiological pH facilitates ionic interactions with negatively charged targets .
Experimental validation via isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantifies binding constants (Kd) .
Q. How do structural modifications (e.g., substituent variations) impact the pharmacological profile of this compound derivatives?
- Methodological Answer : A comparative SAR study highlights:
Q. What contradictions exist in reported biological activities of this compound, and how can experimental design address them?
- Methodological Answer : Discrepancies in reported IC50 values (e.g., serotonin receptor inhibition) may arise from:
- Assay conditions : Variability in buffer pH, temperature, or co-solvents (e.g., DMSO) alters compound solubility .
- Cell line specificity : Differences in receptor isoform expression across models (e.g., HEK293 vs. CHO cells) .
Mitigation strategies: - Standardize protocols (e.g., CLSI guidelines for cell-based assays).
- Use orthogonal assays (e.g., radioligand binding + functional cAMP assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
